(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone
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Description
(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C20H12BrCl2NO2 and its molecular weight is 449.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a phenolic group (hydroxybenzene), which is a common structural motif in a wide variety of therapeutic agents. Phenolic compounds are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
The compound also contains an imine group, which can undergo reactions with amines and other nucleophiles. This could potentially lead to interactions with biological macromolecules .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many phenolic compounds are known to have antioxidant properties and can interact with signaling pathways related to oxidative stress .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For example, the presence of halogens (bromine and chlorine in this case) might affect its distribution and metabolism .
Result of Action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have potential antioxidant, anti-inflammatory, or enzyme-inhibiting effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the imine group could be affected by pH .
Biological Activity
(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by recent case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative, leading to the formation of the Schiff base. The molecular structure can be analyzed using X-ray crystallography, which reveals significant details about bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding.
Table 1: Key Structural Features
Atom | Bond Length (Å) | Description |
---|---|---|
C7-N1 | 1.284 | Double bond characteristic |
C8-N2 | 1.374 | Single bond |
C9-N3 | 1.421 | Single bond |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances their activity against various bacterial strains.
Case Study: Antibacterial Properties
A study conducted on derivatives of similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Summary
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The compound also shows promise in anticancer applications. Research indicates that similar Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors involved in cell signaling pathways.
Properties
IUPAC Name |
[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJPMZZECMTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.